Cas no 80204-20-2 (Cyclopropane, (1-bromoethyl)-)
Cyclopropane, (1-bromoethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropane, (1-bromoethyl)-
- 1-bromoethylcyclopropane
- 80204-20-2
- CS-0530053
- (1-BROMOETHYL)CYCLOPROPANE
- EN300-785267
- SCHEMBL704637
- DTXSID00450748
- AT29677
-
- Inchi: 1S/C5H9Br/c1-4(6)5-2-3-5/h4-5H,2-3H2,1H3
- InChI Key: PCBMBHKDBAIMHU-UHFFFAOYSA-N
- SMILES: BrC(C)C1CC1
Computed Properties
- Exact Mass: 147.98876g/mol
- Monoisotopic Mass: 147.98876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 47.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 0Ų
Cyclopropane, (1-bromoethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-785267-0.05g |
(1-bromoethyl)cyclopropane |
80204-20-2 | 95% | 0.05g |
$1381.0 | 2024-05-22 | |
| Enamine | EN300-785267-0.1g |
(1-bromoethyl)cyclopropane |
80204-20-2 | 95% | 0.1g |
$1447.0 | 2024-05-22 | |
| Enamine | EN300-785267-0.25g |
(1-bromoethyl)cyclopropane |
80204-20-2 | 95% | 0.25g |
$1513.0 | 2024-05-22 | |
| Enamine | EN300-785267-0.5g |
(1-bromoethyl)cyclopropane |
80204-20-2 | 95% | 0.5g |
$1577.0 | 2024-05-22 | |
| Enamine | EN300-785267-1.0g |
(1-bromoethyl)cyclopropane |
80204-20-2 | 95% | 1.0g |
$1643.0 | 2024-05-22 | |
| Enamine | EN300-785267-2.5g |
(1-bromoethyl)cyclopropane |
80204-20-2 | 95% | 2.5g |
$3220.0 | 2024-05-22 | |
| Enamine | EN300-785267-5.0g |
(1-bromoethyl)cyclopropane |
80204-20-2 | 95% | 5.0g |
$4764.0 | 2024-05-22 | |
| Enamine | EN300-785267-10.0g |
(1-bromoethyl)cyclopropane |
80204-20-2 | 95% | 10.0g |
$7065.0 | 2024-05-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1600717-1g |
(1-Bromoethyl)cyclopropane |
80204-20-2 | 98% | 1g |
¥25625.00 | 2024-07-28 |
Cyclopropane, (1-bromoethyl)- Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on Cyclopropane, (1-bromoethyl)-
Cyclopropane, (1-bromoethyl)-: A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Cyclopropane, (1-bromoethyl)-, with the CAS number 80204-20-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of cyclopropane derivatives, which are known for their unique structural properties and potential applications in various scientific domains. The presence of a bromoethyl group in its molecular structure makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The chemical structure of Cyclopropane, (1-bromoethyl)- consists of a cyclopropane ring substituted with a bromoethyl moiety. The cyclopropane ring is characterized by its high ring strain, which makes it highly reactive and susceptible to various chemical transformations. This reactivity is exploited in synthetic pathways to introduce functional groups or to construct more complex molecular architectures. The bromoethyl group, on the other hand, provides a reactive site for further functionalization, making this compound an invaluable tool in medicinal chemistry.
In recent years, there has been a surge in research focused on the development of novel therapeutic agents derived from cyclopropane derivatives. The unique electronic and steric properties of these compounds have opened up new avenues for drug discovery. For instance, studies have shown that cyclopropane-containing molecules can exhibit potent biological activity by interacting with specific targets in biological systems. This has led to the exploration of Cyclopropane, (1-bromoethyl)- as a key intermediate in the synthesis of potential drug candidates.
One of the most compelling aspects of Cyclopropane, (1-bromoethyl)- is its role in the development of antimicrobial agents. The cyclopropane moiety has been found to disrupt bacterial cell membranes, leading to increased permeability and ultimately cell death. This mechanism has inspired researchers to design novel antibiotics that incorporate cyclopropane derivatives. Furthermore, the bromoethyl group can be further modified to enhance the antimicrobial properties of these compounds, making them more effective against resistant strains of bacteria.
Another area where Cyclopropane, (1-bromoethyl)- has shown promise is in the field of anti-inflammatory drugs. Inflammation is a complex biological process that involves various cellular signaling pathways. Cyclopropane derivatives have been found to modulate these pathways by inhibiting key enzymes or receptors involved in inflammation. This has led to the development of novel anti-inflammatory agents that are more potent and have fewer side effects compared to traditional treatments.
The synthetic utility of Cyclopropane, (1-bromoethyl)- extends beyond pharmaceutical applications. It serves as a valuable building block in organic synthesis, enabling chemists to construct complex molecular frameworks with precision. The bromoethyl group can be easily replaced with other functional groups through nucleophilic substitution reactions, allowing for the creation of a wide range of derivatives. This flexibility makes it an indispensable tool for synthetic chemists working on diverse projects.
Recent advances in computational chemistry have also contributed to the growing interest in cyclopropane derivatives like Cyclopropane, (1-bromoethyl)-. Molecular modeling studies have provided insights into the interactions between these compounds and their biological targets, helping researchers design more effective drug candidates. These computational approaches have accelerated the drug discovery process by predicting the binding affinities and pharmacokinetic properties of potential drug candidates before they are synthesized in the lab.
The industrial production of Cyclopropane, (1-bromoethyl)- has also seen significant advancements. Modern synthetic methods have improved yield and purity, making it more accessible for research and commercial applications. These advancements have been driven by the increasing demand for high-quality intermediates in pharmaceutical manufacturing. As a result, companies specializing in fine chemicals have developed efficient processes for producing this compound on an industrial scale.
In conclusion, Cyclopropane, (1-bromoethyl)-, with its CAS number 80204-20-2, is a versatile compound with numerous applications in chemical biology and pharmaceutical research. Its unique structural properties and reactivity make it an invaluable tool for synthetic chemists and drug developers alike. As research continues to uncover new applications for cyclopropane derivatives, compounds like this are poised to play a crucial role in the development of next-generation therapeutic agents.
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